molecular formula C16H16Cl2N2O5S2 B3584806 2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE

2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3584806
M. Wt: 451.3 g/mol
InChI Key: GOSOXYYFLKUZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C16H16Cl2N2O5S2. It is known for its unique chemical structure, which includes two chlorine atoms, a morpholine ring, and sulfonamide groups. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The nitro groups are then reduced to amines using reducing agents like iron and hydrochloric acid.

    Morpholine Substitution: The final step involves the substitution of the sulfonyl group with a morpholine ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or organolithium compounds in hexane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can form strong hydrogen bonds with biological molecules, while the morpholine ring can enhance solubility and bioavailability. The chlorine atoms may participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(4-morpholinyl)benzenesulfonamide
  • 2-Chloro-N-[4-(morpholine-4-sulfonyl)-phenyl]-acetamide
  • 4-Pyrimidinamine,2,5-dichloro-N-[2-(isopropylsulfonyl)phenyl]

Uniqueness

2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of chlorine atoms, morpholine ring, and sulfonamide groups. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2,5-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O5S2/c17-12-1-6-15(18)16(11-12)26(21,22)19-13-2-4-14(5-3-13)27(23,24)20-7-9-25-10-8-20/h1-6,11,19H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSOXYYFLKUZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
2,5-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.